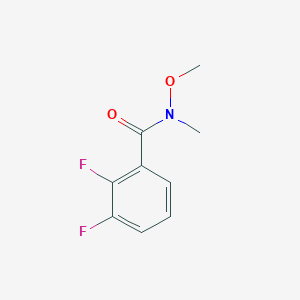

2,3-difluoro-N-methoxy-N-methylbenzamide

Vue d'ensemble

Description

2,3-Difluoro-N-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C9H9F2NO2 . It has a molecular weight of 201.17 and is typically stored at temperatures between 2-8°C . The compound is usually in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9F2NO2/c1-12(14-2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 313.4±32.0 °C at 760 mmHg . The compound is typically in liquid form .Applications De Recherche Scientifique

Pharmacokinetics and Safety

The pharmacokinetics, formulation, and safety aspects of related compounds, such as N,N-diethyl-3-methylbenzamide (DEET), are extensively studied. DEET is a widely used insect repellent, effective against various biting insects and is crucial for preventing vector-borne diseases. Studies on DEET have focused on its effectiveness, skin penetration, metabolism, and safety profile, highlighting the importance of formulation techniques in enhancing its efficacy and safety (Qiu, Jun, & McCall, 1998).

Environmental Impact and Degradation

Research on the environmental degradation of polyfluoroalkyl chemicals, which share structural similarities with the compound , has been conducted to understand their fate in the environment. These studies focus on the biodegradability of precursors to perfluoroalkyl acids, a class of compounds known for their persistence and potential toxicity. Insights into microbial degradation pathways, defluorination potential, and environmental fate of these compounds can be applicable to understanding how 2,3-difluoro-N-methoxy-N-methylbenzamide might behave in environmental settings (Liu & Avendaño, 2013).

Synthesis and Chemical Properties

The synthesis and chemical properties of related compounds, focusing on novel methods and pharmaceutical impurities, offer valuable information for the development of new compounds and understanding their potential applications. For example, research on omeprazole and its impurities has provided insights into novel synthesis processes and the importance of understanding the chemical properties of pharmaceutical compounds (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

It is structurally similar to n-methylbenzamide, which is a potent inhibitor of phosphodiesterase 10a (pde10a) , a protein abundant only in brain tissue . Therefore, it’s possible that 2,3-difluoro-N-methoxy-N-methylbenzamide may also interact with PDE10A or similar proteins.

Mode of Action

If it does interact with PDE10A like its structural analog N-methylbenzamide , it may inhibit the enzyme’s activity, leading to an increase in cyclic nucleotide levels and subsequent changes in cellular signaling.

Biochemical Pathways

If it acts on PDE10A, it could impact cyclic nucleotide signaling pathways, particularly those involving cAMP and cGMP, which play key roles in various physiological processes, including neural signaling .

Result of Action

If it acts on PDE10A, it could potentially modulate neural signaling, given the role of this enzyme in the brain .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound .

Propriétés

IUPAC Name |

2,3-difluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-12(14-2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGWLXYLNIOSOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C(=CC=C1)F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

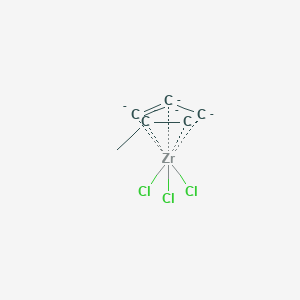

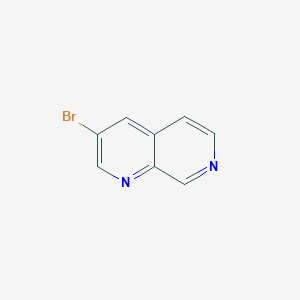

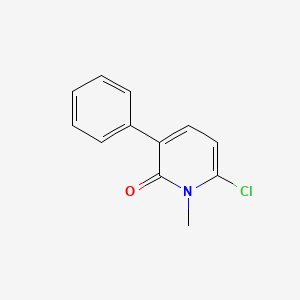

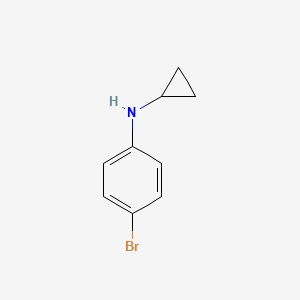

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-(2-Chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B3278554.png)

![N-benzyl-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3278557.png)

![(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B3278596.png)

![(1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B3278618.png)

![3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3278619.png)

![1-[(2R,3S,4S,5R)-3-Amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3278628.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B3278633.png)